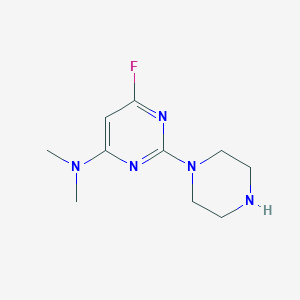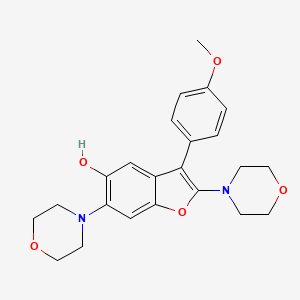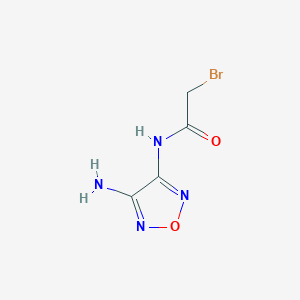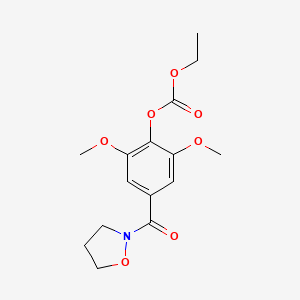
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester is a complex organic compound with a unique structure that includes an isoxazolidinyl ring and dimethoxyphenyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester typically involves multiple steps. One common method includes the reaction of 2,6-dimethoxyphenol with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with isoxazolidine-2-carbonyl chloride under controlled conditions to yield the final product. The reaction conditions often require the use of a base such as triethylamine and an inert solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester or isoxazolidinyl moieties, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester involves its interaction with specific molecular targets. The isoxazolidinyl ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The ester moiety may also play a role in the compound’s ability to penetrate cell membranes, enhancing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-diethoxyphenyl ester: Similar structure but with ethoxy groups instead of methoxy groups.
Benzoic acid, 2-[[(4R)-4-hydroxy-2-isoxazolidinyl]carbonyl]-, methyl ester: Contains a benzoic acid moiety instead of a dimethoxyphenyl ester.
Uniqueness
Carbonic acid, ethyl 4-(2-isoxazolidinylcarbonyl)-2,6-dimethoxyphenyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the isoxazolidinyl ring and the dimethoxyphenyl ester makes it particularly versatile in various applications, setting it apart from similar compounds.
Propiedades
Número CAS |
50916-07-9 |
|---|---|
Fórmula molecular |
C15H19NO7 |
Peso molecular |
325.31 g/mol |
Nombre IUPAC |
[2,6-dimethoxy-4-(1,2-oxazolidine-2-carbonyl)phenyl] ethyl carbonate |
InChI |
InChI=1S/C15H19NO7/c1-4-21-15(18)23-13-11(19-2)8-10(9-12(13)20-3)14(17)16-6-5-7-22-16/h8-9H,4-7H2,1-3H3 |
Clave InChI |
RMFXNXKYOHOZRK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCCO2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


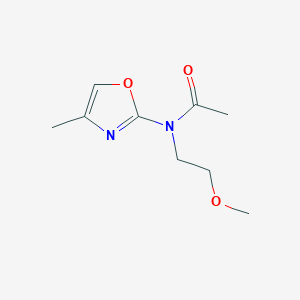
![(3S)-N-cyclohexyl-N-[(2,3-dichlorophenyl)methyl]pyrrolidin-3-amine](/img/structure/B15214462.png)

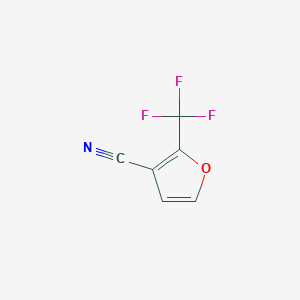
![4-Piperidinamine, 4-[(2,6-dichlorophenyl)methyl]-](/img/structure/B15214482.png)
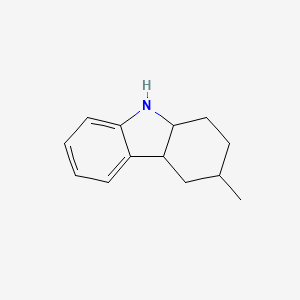
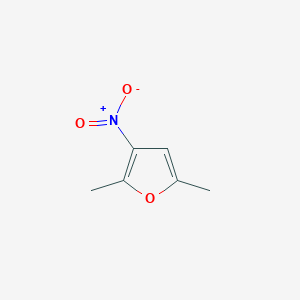
![2-{[4-(Pyrimidin-2-yl)piperazin-1-yl]methyl}-1-azabicyclo[2.2.2]octane](/img/structure/B15214509.png)
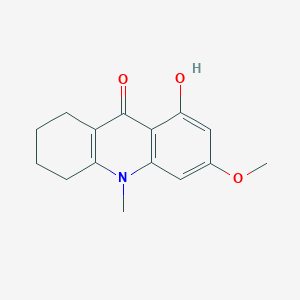
![6-([1,1'-Biphenyl]-2-yl)-2,3,7-triphenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B15214521.png)
